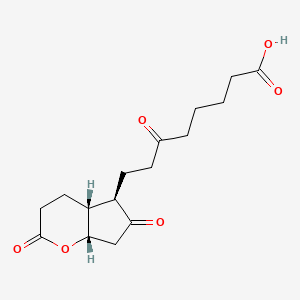

tetranor-PGDM lactone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H22O6 |

|---|---|

Peso molecular |

310.34 g/mol |

Nombre IUPAC |

8-[(4aR,5R,7aS)-2,6-dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]-6-oxooctanoic acid |

InChI |

InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1 |

Clave InChI |

KRZCZJUXOKTLEH-BZPMIXESSA-N |

SMILES isomérico |

C1CC(=O)O[C@@H]2[C@H]1[C@H](C(=O)C2)CCC(=O)CCCCC(=O)O |

SMILES canónico |

C1CC(=O)OC2C1C(C(=O)C2)CCC(=O)CCCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Characterization of a Key Prostaglandin D2 Metabolite: A Technical Guide

An In-depth Examination of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid

This technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies for 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, a major urinary metabolite of Prostaglandin (B15479496) D2 (PGD2). This document is intended for researchers, scientists, and drug development professionals interested in the role of PGD2 in health and disease, and the use of its metabolites as clinical biomarkers.

Introduction: The Significance of a PGD2 Metabolite

Prostaglandin D2 (PGD2) is a critical lipid mediator produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes and PGD synthases.[1] As the primary eicosanoid product of mast cells, PGD2 is released in significant amounts during allergic and asthmatic responses, contributing to vasodilation, flushing, and hypotension.[2] However, PGD2 is an unstable compound, making its direct measurement an unreliable indicator of its endogenous production.[3]

This challenge led to the search for stable, downstream metabolites that could serve as reliable biomarkers for in vivo PGD2 synthesis. The discovery of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, also known as tetranor PGDM (T-PGDM), provided a crucial tool for assessing PGD2 production.[1] Its quantification in urine has become a valuable, non-invasive method to study the role of mast cell activation in various pathophysiological conditions, most notably systemic mastocytosis.[4][5]

The Metabolic Pathway of Prostaglandin D2

The formation of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid is the culmination of a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane. The following diagram illustrates the key steps from the parent prostaglandin to its major urinary metabolite.

Caption: Metabolic pathway from Arachidonic Acid to tetranor PGDM.

Quantitative Data Summary

The quantification of this metabolite is crucial for its use as a biomarker. Research has established baseline levels in healthy individuals and documented significant elevations in various disease states.

Table 1: Urinary Excretion of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid

| Population | Mean Excretion Level (ng/mg Creatinine) | Reference |

| Normal Adults (n=18) | 1.08 ± 0.72 (2SD) | [6] |

| Healthy Controls | < 20.0 (approx.) | [4] |

| Rheumatoid Arthritis Patients (n=60) | 20.0 ± 2.5 | [4] |

| Systemic Mastocytosis Patients | Significantly higher than controls | [4][5] |

Table 2: Assay Performance Characteristics (GC-MS Method)

| Parameter | Value | Reference |

| Precision | ± 7% | [6] |

| Accuracy | 96% | [6] |

| Lower Limit of Sensitivity | ~50 pg | [6] |

Experimental Protocols

The definitive identification and quantification of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid were achieved through rigorous analytical chemistry. The foundational method relies on stable isotope dilution gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification by Stable Isotope Dilution GC-MS

This protocol is based on the methodology developed for the analysis of prostaglandin metabolites.[6][7]

Objective: To accurately quantify the concentration of the target metabolite in urine samples.

Materials:

-

Urine sample (20 mL)

-

Deuterated or ¹⁸O-labeled internal standard of the metabolite

-

Amberlite XAD-2 resin

-

Methanol (B129727), Ethyl Acetate, Hexane

-

Diazomethane (for methylation)

-

Octadecasilyl-silica (for solid-phase extraction)

-

Silicic acid (for chromatography)

-

Lipidex-5000 (for chromatography)

-

Methoxylamine hydrochloride (for methoximation)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (for silylation)

-

Gas chromatograph-mass spectrometer (GC-MS)

Workflow Diagram:

Caption: Workflow for GC-MS quantification of tetranor PGDM.

Procedure:

-

Sample Preparation: A known amount of the stable isotope-labeled internal standard is added to a 20 mL urine specimen.

-

Extraction: The sample is passed through an Amberlite XAD-2 column. The column is washed, and the metabolites are eluted with methanol or ethyl acetate.[7]

-

Methylation: The carboxylic acid groups are converted to methyl esters using diazomethane. This step improves chromatographic performance.[7]

-

Purification: The methylated extract undergoes sequential chromatographic purification using:

-

Octadecasilyl-silica

-

Silicic acid

-

Lipidex-5000[7]

-

-

Derivatization:

-

Methoximation: Ketone groups are converted to methoximes using methoxylamine hydrochloride. This prevents enolization and stabilizes the molecule.

-

Trimethylsilylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like BSTFA. This increases volatility for gas chromatography.[7]

-

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode, monitoring specific ions for the native metabolite and the isotope-labeled internal standard.

-

Quantification: The ratio of the peak areas of the native metabolite to the internal standard is used to calculate the concentration of the metabolite in the original sample.

Role as a Clinical Biomarker

The measurement of urinary 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid has proven to be a more sensitive diagnostic indicator of systemic mastocytosis than the measurement of histamine (B1213489) metabolites.[5] Its levels are markedly increased in patients with the disease.[5] Furthermore, elevated excretion has been observed in patients with rheumatoid arthritis, suggesting a role for mast cell activation in non-allergic inflammatory disorders.[4] The ability to measure this metabolite in plasma also provides kinetic advantages for evaluating clinical events retrospectively suspected to be associated with PGD2 release.[8]

Conclusion

The discovery and characterization of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid represent a significant advancement in eicosanoid research. Its identification provided a stable and reliable surrogate for assessing the in vivo production of the highly unstable PGD2. The development of robust analytical methods, particularly stable isotope dilution GC-MS, has enabled its use as a sensitive and specific biomarker for mast cell activation. This has profound implications for the diagnosis and investigation of mast cell-driven pathologies, including systemic mastocytosis and other inflammatory conditions, paving the way for improved patient management and targeted therapeutic development.

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2. [scholars.duke.edu]

- 6. Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid, the major urinary metabolite of E prostaglandins in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetranor-PGDM: A Comprehensive Technical Guide for its Application as a Biomarker in Systemic Mastocytosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic mastocytosis (SM) is a hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more extracutaneous organs. The clinical presentation of SM is heterogeneous, ranging from indolent forms with a near-normal life expectancy to aggressive subtypes with organ damage and poor prognosis. A key challenge in the management of SM is the accurate diagnosis and monitoring of disease activity. This technical guide provides an in-depth overview of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (Tetranor-PGDM), a major urinary metabolite of prostaglandin (B15479496) D2 (PGD2), and its utility as a biomarker for systemic mastocytosis.

Mast cells are the primary producers of PGD2 in the human body.[1] Upon activation, mast cells release a plethora of mediators, including PGD2, which is rapidly metabolized to more stable compounds. Tetranor-PGDM is an abundant and stable downstream metabolite of PGD2, making it an excellent candidate for a non-invasive biomarker reflecting systemic mast cell activation and burden.[2][3] This guide will delve into the quantitative data supporting its use, detailed experimental protocols for its measurement, and the underlying biological pathways.

Data Presentation: Quantitative Analysis of Tetranor-PGDM in Systemic Mastocytosis

The utility of Tetranor-PGDM as a biomarker is underscored by quantitative studies demonstrating significantly elevated levels in patients with systemic mastocytosis compared to healthy individuals.

| Patient Cohort | Number of Subjects (n) | Mean Urinary Tetranor-PGDM (ng/mg Creatinine) ± SEM | Range (ng/mg Creatinine) | Percentage with Elevated Levels | Reference |

| Systemic Mastocytosis (SM) | 17 | 37.2 ± 2.1 | Not Reported | 65% | [1] |

| Healthy Controls | 16 | 11.5 ± 1.7 | 5.0 - 26.1 | Not Applicable | [1] |

| Rheumatoid Arthritis (RA) | 60 | 20.0 ± 2.5 | Not Reported | 33% | [1] |

Table 1: Urinary Tetranor-PGDM Excretion in Systemic Mastocytosis and Control Groups. This table summarizes the findings of a prospective, cross-sectional cohort study comparing urinary Tetranor-PGDM levels. The levels in SM patients were significantly higher than in healthy controls (p < 0.01).[1] The cut-off for elevated levels was defined as >24.0 ng/mg creatinine (B1669602).[1]

While data on Tetranor-PGDM levels in different subtypes of systemic mastocytosis (e.g., indolent vs. aggressive) are limited in the reviewed literature, the existing evidence strongly supports its role as a general marker of the disease. Further research is warranted to explore its utility in differentiating between SM subtypes and monitoring disease progression.

Comparative Analysis with Other Biomarkers

While serum tryptase is a well-established biomarker for mast cell disorders, Tetranor-PGDM offers a non-invasive alternative with its own distinct advantages. Several studies have compared the diagnostic utility of various mast cell mediators.

| Biomarker | Method of Measurement | Reported Sensitivity/Specificity | Key Findings | Reference |

| Urinary Tetranor-PGDM | Enzyme Immunoassay (EIA) / LC-MS/MS | Sensitivity: 65% (in one study) | Significantly elevated in SM patients. A promising biomarker for in vivo mast cell activity. | [1] |

| Serum Tryptase | Immunoassay | High specificity for mastocytosis. A minor diagnostic criterion for SM is a baseline level > 20 ng/mL. | Considered a better predictor of systemic side effects than PGD2 metabolites during venom immunotherapy in children. Discriminates well between patients with and without increased mast cell aggregates. | [4][5] |

| Urinary N-methylhistamine | Radioimmunoassay / LC-MS/MS | Good correlation with serum tryptase. | Serum tryptase was found to be a stronger discriminator for increased mast cell aggregates. | [5] |

| Urinary 11β-PGF2α (another PGD2 metabolite) | Gas Chromatography-Mass Spectrometry | Sensitivity: 53% (for SM diagnosis at >1000 ng/24h) | Correlates with serum tryptase and bone marrow findings in mast cell disorders. | [6] |

Table 2: Comparison of Tetranor-PGDM with Other Biomarkers for Systemic Mastocytosis. This table provides a comparative overview of different biomarkers used in the diagnosis and monitoring of systemic mastocytosis.

Experimental Protocols

Accurate and reproducible measurement of Tetranor-PGDM is crucial for its clinical and research applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Measurement of Urinary Tetranor-PGDM by Enzyme Immunoassay (EIA/ELISA)

This method offers a convenient and high-throughput approach for quantifying Tetranor-PGDM. Commercially available kits are often utilized.

Principle: A competitive immunoassay format is typically used. In this setup, a known amount of tracer (e.g., Tetranor-PGDM linked to an enzyme) competes with the Tetranor-PGDM in the sample for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of Tetranor-PGDM in the sample.

General Protocol Outline:

-

Sample Preparation: Urine samples are collected and may require purification, often involving solid-phase extraction (SPE), to remove interfering substances.

-

Assay Procedure:

-

A plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG) is used.

-

The primary antibody specific for Tetranor-PGDM is added to the wells.

-

Standards and prepared urine samples are added to the wells, followed by the addition of a Tetranor-PGDM-enzyme conjugate (tracer).

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate for the enzyme is added, leading to the development of a colored product.

-

The absorbance is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Tetranor-PGDM in the samples is then determined by interpolating their absorbance values on the standard curve. Results are typically normalized to urinary creatinine levels to account for variations in urine dilution.

Measurement of Urinary Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of Tetranor-PGDM.

Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The sample is first separated by LC, and then the specific molecule of interest (Tetranor-PGDM) is fragmented and detected by the mass spectrometer, providing a high degree of certainty in identification and quantification.

General Protocol Outline:

-

Sample Preparation:

-

Urine samples are spiked with a stable isotope-labeled internal standard (e.g., deuterated Tetranor-PGDM) to correct for sample processing variability and matrix effects.

-

Solid-phase extraction (SPE) is performed to purify and concentrate the analyte.

-

-

LC Separation:

-

The extracted sample is injected into a liquid chromatograph.

-

A specific LC column (e.g., C18) is used to separate Tetranor-PGDM from other components in the sample based on its physicochemical properties.

-

A gradient elution with a mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a modifier like formic acid) is typically employed.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

The Tetranor-PGDM molecule is ionized (e.g., by electrospray ionization).

-

In the first mass analyzer, the precursor ion corresponding to the mass-to-charge ratio (m/z) of Tetranor-PGDM is selected.

-

The precursor ion is fragmented in a collision cell.

-

In the second mass analyzer, specific product ions are selected and detected.

-

-

Data Analysis: The concentration of Tetranor-PGDM is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard. Results are normalized to urinary creatinine concentration.

Mandatory Visualizations

Signaling and Metabolic Pathways

To understand the biological basis of Tetranor-PGDM as a biomarker, it is essential to visualize the pathways leading to its production.

Caption: Mast cell activation via FcεRI leading to the production and metabolism of PGD2.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of urinary Tetranor-PGDM.

Caption: A generalized experimental workflow for the quantification of urinary Tetranor-PGDM.

Diagnostic Logic

This diagram outlines the logical flow for incorporating Tetranor-PGDM measurement into the diagnostic workup for systemic mastocytosis.

Caption: A simplified diagnostic algorithm incorporating urinary Tetranor-PGDM.

Conclusion

Urinary Tetranor-PGDM is a valuable and promising non-invasive biomarker for systemic mastocytosis. Its measurement reflects in vivo mast cell activation and can aid in the initial diagnosis and potentially in monitoring disease activity. While serum tryptase remains a cornerstone in the diagnostic criteria for SM, urinary biomarkers like Tetranor-PGDM provide a complementary tool, especially given the ease of sample collection. The methodologies for its quantification, particularly LC-MS/MS, offer high sensitivity and specificity. As research continues, the role of Tetranor-PGDM in the clinical management of systemic mastocytosis is likely to expand, potentially leading to its inclusion in future diagnostic and response criteria. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand and implement the use of this important biomarker.

References

- 1. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum tryptase level is a better predictor of systemic side effects than prostaglandin D2 metabolites during venom immunotherapy in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of serum tryptase and urine N-methylhistamine in patients with suspected mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mastcellaction.org [mastcellaction.org]

The Enzymatic Blueprint of a Key Prostaglandin Metabolite: A Technical Guide to Tetranor-PGDM Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2), a lipid mediator synthesized from arachidonic acid, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Understanding the in vivo dynamics of PGD2 is crucial for the development of targeted therapeutics. However, due to its short half-life in circulation, direct measurement of PGD2 is often impractical. Instead, researchers turn to its downstream metabolites. Among these, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) has been identified as the major urinary metabolite of PGD2 in both humans and mice.[1][2] Its stability and abundance make tetranor-PGDM a reliable biomarker for systemic PGD2 biosynthesis.[1][3][4] This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the generation of tetranor-PGDM, supported by experimental evidence, detailed methodologies, and quantitative data.

The Biosynthetic Pathway of Tetranor-PGDM: An Overview

The journey from arachidonic acid to tetranor-PGDM is a multi-step enzymatic process involving oxidation, isomerization, and subsequent catabolism through beta- and omega-oxidation. The overall pathway can be visualized as a sequential modification of the prostaglandin structure, initiated by the cyclooxygenase enzymes and culminating in a chain-shortened, dicarboxylic acid product excreted in the urine.

Caption: Overview of the enzymatic conversion of Arachidonic Acid to Tetranor-PGDM.

I. Step-by-Step Enzymatic Conversions

Synthesis of Prostaglandin D2

The biosynthesis of all prostanoids begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. The first committed step in the formation of PGD2 is the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2).

-

Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the bis-oxygenation and cyclization of arachidonic acid to form PGH2. Experimental evidence from studies in mice indicates that COX-1 is the primary contributor to the basal levels of PGD2 metabolites in urine.[1][4] In humans, both COX-1 and COX-2 contribute to PGD2 synthesis, as inhibition of both enzymes is required to suppress urinary tetranor-PGDM levels.[1][4]

-

Prostaglandin D Synthases (PGDS): PGH2 is then isomerized to PGD2 by the action of two distinct PGD synthases:

-

Lipocalin-type PGD synthase (L-PGDS): A cytosolic enzyme found in various tissues, including the brain and male genital organs.

-

Hematopoietic PGD synthase (H-PGDS): Primarily expressed in immune and inflammatory cells, such as mast cells and Th2 lymphocytes.

Studies involving genetic deletion of either L-PGDS or H-PGDS in mice resulted in a significant decrease in urinary tetranor-PGDM, confirming the essential role of these enzymes in PGD2 biosynthesis.[1][4]

-

Initial Metabolism of PGD2

Once formed, PGD2 is rapidly metabolized in the circulation. This initial conversion is a two-step process analogous to the metabolism of other major prostaglandins (B1171923) like PGE2 and PGF2α.[5]

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGD2 to a keto group, forming 15-keto-PGD2.

-

15-Oxo-prostaglandin Δ13-Reductase: Subsequently, the double bond at C13-C14 is reduced, yielding 13,14-dihydro-15-keto-PGD2.[5] This metabolite is a key substrate for subsequent catabolic reactions.

The Core of Tetranor-PGDM Formation: Peroxisomal β-Oxidation

The defining structural feature of tetranor-PGDM—the shortening of the carboxylic acid side chain by four carbons—is achieved through peroxisomal β-oxidation.[6][7] Unlike mitochondrial β-oxidation, which is a primary source of cellular energy, peroxisomal β-oxidation is a chain-shortening process for a variety of substrates, including very long-chain fatty acids and prostaglandins.[4][5][8]

The key enzymes involved in the peroxisomal β-oxidation of prostaglandins are:

-

Acyl-CoA Oxidase: The first and rate-limiting enzyme. Palmitoyl-CoA oxidase has been shown to act on the CoA esters of prostaglandins.[4][8]

-

Bifunctional/Multifunctional Protein (L-PBE/MFP-1): Possesses both enoyl-CoA hydratase and β-hydroxyacyl-CoA dehydrogenase activities.[9]

-

3-Ketoacyl-CoA Thiolase: Catalyzes the final step, cleaving a two-carbon acetyl-CoA unit.[9]

This cycle is repeated once to remove a total of four carbons, resulting in the "tetranor" structure. The indispensable role of peroxisomes in this process has been elegantly demonstrated in patients with Zellweger syndrome, a congenital disorder characterized by the absence of functional peroxisomes. In these patients, the chain-shortened tetranor metabolites of prostaglandins are absent from the urine, and instead, C20 dicarboxylic acid metabolites accumulate.[7][10]

Final Modification: ω-Oxidation

The final step in the formation of the dicarboxylic acid structure of tetranor-PGDM is ω-oxidation, which occurs at the terminal methyl group of the aliphatic side chain. This process, typically occurring in the endoplasmic reticulum, converts the methyl group into a carboxylic acid, rendering the molecule more water-soluble for urinary excretion.[5]

II. Quantitative Data

The following tables summarize key quantitative data related to tetranor-PGDM.

Table 1: Urinary Levels of PGD2 Metabolites in Healthy Humans

| Metabolite | Mean Urinary Concentration (ng/mg creatinine) | Reference |

| Tetranor-PGDM | 0.3 - 2.5 | [5] |

| 2,3-dinor-11β-PGF2α | Less abundant than tetranor-PGDM | [1] |

| 11β-PGF2α | Least abundant of the three | [1] |

Table 2: Effect of Enzyme Inhibition/Deletion on Urinary Tetranor-PGDM

| Experimental Model | Intervention | Effect on Tetranor-PGDM Levels | Reference |

| Humans | Non-selective COX inhibition (e.g., indomethacin) | Suppression | [1][4] |

| Humans | Selective COX-2 inhibition (e.g., rofecoxib) | No significant suppression | [1][4] |

| Mice | Deletion of COX-1 | Decreased | [1][4] |

| Mice | Deletion of COX-2 | No significant decrease | [1][4] |

| Mice | Deletion of L-PGDS or H-PGDS | Decreased | [1][4] |

III. Experimental Protocols

Quantification of Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of tetranor-PGDM in biological fluids.[1]

a) Sample Preparation (Solid-Phase or Liquid-Liquid Extraction):

-

To a 500 µL aliquot of urine or plasma, add an internal standard (e.g., deuterated tetranor-PGDM or d4-PGE2).[11]

-

Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[11]

-

For liquid-liquid extraction, add 2 mL of an organic solvent mixture (e.g., hexane/ethyl acetate (B1210297), 1:1, v/v).[11]

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Transfer the upper organic phase to a clean tube. Repeat the extraction twice.

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase (e.g., 200 µL of methanol/ammonium acetate buffer) for LC-MS/MS analysis.[11]

b) Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Kinetex 2.6u C18, 2.1 mm x 100 mm) is typically used.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11][12]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[12]

c) Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.[12]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for tetranor-PGDM and its internal standard are monitored.

Caption: General workflow for Tetranor-PGDM quantification by LC-MS/MS.

In Vitro Assay for Peroxisomal β-Oxidation of Prostaglandins

This protocol is based on studies using isolated rat liver peroxisomes to demonstrate their capacity for prostaglandin chain shortening.[6][13]

a) Isolation of Rat Liver Peroxisomes:

-

Homogenize fresh rat liver in a buffered sucrose (B13894) solution (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).[6]

-

Perform differential centrifugation to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes.[1][6]

-

Layer the L-fraction onto a density gradient medium (e.g., Nycodenz, Percoll, or Iodixanol).[3][6][7]

-

Centrifuge at high speed (e.g., 130,000 x g for 1 hour). Peroxisomes will sediment to the bottom of the tube.[1][6]

-

Collect the peroxisomal pellet and verify purity by measuring marker enzymes (e.g., catalase for peroxisomes, succinate-cytochrome c reductase for mitochondria).[1][6]

Caption: Workflow for the isolation of rat liver peroxisomes.

b) β-Oxidation Assay:

-

Incubate the isolated peroxisomes with a prostaglandin substrate (e.g., [1-14C]-PGE2 or PGF2α) in a reaction buffer.[13][14]

-

The buffer should contain necessary cofactors for β-oxidation, including NAD+, CoA, and ATP.

-

Since the prostaglandin-CoA synthetase is located in the endoplasmic reticulum, it may be necessary to add a microsomal fraction to the incubation or to use the CoA ester of the prostaglandin as the substrate.[14]

-

Incubate at 37°C for a defined period.

-

Stop the reaction and extract the metabolites.

-

Analyze the products using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or LC-MS/MS to identify and quantify the chain-shortened (dinor and tetranor) metabolites.[13]

In Vivo Confirmation using Zellweger Syndrome Model

The critical role of peroxisomes in prostaglandin metabolism was confirmed in vivo by studying patients with Zellweger syndrome.[7][10]

Caption: Logical workflow of the Zellweger syndrome study.

IV. Conclusion

The biosynthesis of tetranor-PGDM is a well-defined enzymatic cascade that serves as a faithful reflection of in vivo PGD2 production. The process is initiated by the sequential action of COX enzymes and PGD synthases, followed by rapid metabolism via 15-PGDH and a reductase. The critical chain-shortening step is unequivocally carried out by the β-oxidation machinery within peroxisomes, a fact substantiated by both in vitro enzyme assays and compelling in vivo data from patients with peroxisomal disorders. The final ω-oxidation step facilitates its excretion. A thorough understanding of this pathway and the associated experimental methodologies is indispensable for researchers in inflammation, immunology, and drug development who utilize tetranor-PGDM as a critical biomarker for monitoring PGD2-mediated biological processes and the efficacy of therapeutic interventions.

References

- 1. A rapid method for the isolation of peroxisomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]

- 4. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Isolation of peroxisomes from rat liver using sucrose and Percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]

- 10. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 13. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Clinical Significance of Elevated Urinary Tetranor-PGDM: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Clinical and Research Applications of Urinary Tetranor-PGDM as a Key Biomarker in Mast Cell-Mediated Disorders and Other Inflammatory Conditions.

Introduction

Urinary 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) is a major urinary metabolite of prostaglandin (B15479496) D2 (PGD2). As PGD2 is a potent lipid mediator primarily released by activated mast cells, the quantification of urinary tetranor-PGDM serves as a crucial non-invasive biomarker for assessing mast cell activation in vivo. This technical guide provides a comprehensive overview of the clinical significance of elevated urinary tetranor-PGDM, its measurement, and its application in various disease states. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data to support further investigation and clinical application.

Prostaglandin D2 Metabolism and the Significance of Tetranor-PGDM

Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is a key mediator in inflammatory responses.[1] Once released, PGD2 is rapidly metabolized, making its direct measurement in biological fluids challenging. Tetranor-PGDM has been identified as an abundant and stable urinary metabolite of PGD2, reflecting the systemic production of its parent compound.[2][3] Studies have shown that urinary tetranor-PGDM levels are significantly more abundant than other PGD2 metabolites, making it a reliable indicator of PGD2 biosynthesis.[2][3]

Data Presentation: Urinary Tetranor-PGDM Levels in Health and Disease

The following tables summarize quantitative data on urinary tetranor-PGDM levels across various clinical conditions, providing a comparative view for researchers.

| Condition | Patient Population | Mean Urinary Tetranor-PGDM (ng/mg creatinine) | Control Group (ng/mg creatinine) | Key Findings & p-value | Reference |

| Systemic Mastocytosis | Adults (n=17) | 37.2 | 11.5 (Healthy Controls, n=16) | Significantly higher in patients with systemic mastocytosis (p < 0.01). 65% of patients had elevated levels. | [4] |

| Food Allergy | Children and Adults (n=9) | Significantly Higher | Healthy Volunteers (n=39), Asthma (n=37), Allergic Rhinitis (n=8), Atopic Dermatitis (n=5) | Urinary tetranor-PGDM levels were significantly elevated in patients with food allergy compared to healthy controls and patients with other allergic diseases (p < 0.05 and p < 0.001 vs. patients with food allergy). | [5] |

| Asthma | Adults with Severe Asthma | Elevated | Healthy Controls | Urinary PGD2 metabolites, including tetranor-PGDM, were elevated in severe asthma compared with mild to moderate asthma. | [6] |

| Aspirin-Intolerant Asthma | Adults | Significantly Higher at Baseline | Healthy Controls | Patients with aspirin-intolerant asthma exhibit significantly higher baseline urinary concentrations of tetranor-PGDM. | [7] |

| Chronic Obstructive Pulmonary Disease (COPD) | Adults | Significantly Higher | Non-smoking Healthy Volunteers | Significantly higher urinary levels of tetranor-PGDM were observed in COPD patients. |

Experimental Protocols

Quantification of Urinary Tetranor-PGDM by LC-MS/MS

This protocol outlines a typical method for the quantification of urinary tetranor-PGDM using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To extract and concentrate tetranor-PGDM from the urine matrix.

-

Materials:

-

Urine sample

-

Internal standard (e.g., d6-tetranor-PGDM)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vacuum manifold

-

-

Procedure:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 1500 x g for 10 minutes to remove particulate matter.

-

To 1 mL of supernatant, add the internal standard.

-

Acidify the sample to a pH of approximately 3 with formic acid.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the tetranor-PGDM with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8][9]

-

2. LC-MS/MS Analysis

-

Objective: To separate and quantify tetranor-PGDM.

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS)

-

-

Typical LC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate tetranor-PGDM from other components.

-

Flow Rate: Dependent on the column dimensions.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both tetranor-PGDM and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of tetranor-PGDM.

-

Calculate the concentration of tetranor-PGDM in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[10]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PGD2 Metabolism and Signaling Pathway.

Caption: Experimental Workflow for Urinary Tetranor-PGDM Quantification.

Clinical Significance and Applications

Elevated urinary tetranor-PGDM is a hallmark of conditions involving mast cell activation. Its measurement has significant clinical utility in the following areas:

-

Systemic Mastocytosis and Mast Cell Activation Syndrome (MCAS): Urinary tetranor-PGDM is often markedly elevated in patients with systemic mastocytosis and can be a valuable tool in diagnosis and monitoring of disease activity.[4] It can also aid in the diagnostic workup of MCAS, a condition characterized by episodic symptoms of mast cell mediator release.

-

Food Allergies: Studies have demonstrated that urinary tetranor-PGDM levels are significantly increased in individuals with food allergies, particularly during allergic reactions.[5] This makes it a promising biomarker for objectively assessing the severity of food-induced allergic responses.

-

Asthma and Respiratory Diseases: Elevated levels of urinary tetranor-PGDM have been observed in patients with asthma, especially in those with aspirin-exacerbated respiratory disease and severe asthma phenotypes.[6][7] It is also increased in patients with Chronic Obstructive Pulmonary Disease (COPD), suggesting a role for mast cell activation in the pathophysiology of these conditions.

Conclusion

The quantification of urinary tetranor-PGDM provides a reliable and non-invasive window into systemic PGD2 production and mast cell activity. Its established association with a range of inflammatory and allergic disorders underscores its importance as a clinical and research biomarker. For drug development professionals, monitoring urinary tetranor-PGDM can serve as a valuable pharmacodynamic marker for therapies targeting mast cell stabilization or the PGD2 pathway. The standardized methodologies for its measurement, as outlined in this guide, pave the way for its broader application in clinical trials and personalized medicine. Further research will continue to elucidate the full potential of this important biomarker in a variety of disease contexts.

References

- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 4. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary tetranor-PGDM concentrations in aspirin-intolerant asthma and anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Urinary Tetranor-PGDM: A Correlative Biomarker for Disease Severity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Urinary tetranor-prostaglandin D metabolite (tetranor-PGDM) is emerging as a significant non-invasive biomarker for monitoring the severity of various diseases. As the major urinary metabolite of prostaglandin (B15479496) D2 (PGD2), an active lipid mediator produced by mast cells, its levels can reflect the intensity of underlying inflammatory processes. This technical guide provides a comprehensive overview of the correlation between urinary tetranor-PGDM and disease severity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Correlation with Disease Severity: Quantitative Data

Recent studies have demonstrated a strong correlation between urinary tetranor-PGDM levels and the severity of several diseases, including Fukuyama congenital muscular dystrophy (FCMD), food allergies, and Chronic Obstructive Pulmonary Disease (COPD). The following tables summarize the key quantitative findings from these studies.

Table 1: Urinary Tetranor-PGDM Levels in Fukuyama Congenital Muscular Dystrophy (FCMD)

| Clinical Phenotype | Mean Urinary Tetranor-PGDM (ng/mg creatinine) ± SD | Fold Change vs. Healthy Controls |

| Healthy Controls | 3.4 ± 0.3 | - |

| Mild FCMD | 2.3 ± 0.4 | ~0.7x |

| Typical FCMD | 5.3 ± 2.8 | ~1.6x |

| Severe FCMD | 6.2 ± 3.9 | ~1.8x |

Data sourced from a study on patients with FCMD, indicating that urinary tetranor-PGDM concentrations increase with disease severity.[1]

Table 2: Urinary Tetranor-PGDM in Food Allergy

| Patient Group | Key Finding |

| Patients with Food Allergy | Urinary tetranor-PGDM levels are significantly higher compared to healthy volunteers and patients with other allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. |

| Correlation with Severity | The concentration of urinary tetranor-PGDM positively correlates with the severity of allergic symptoms and intestinal mast cell hyperplasia in murine models.[2] |

Studies have consistently shown that urinary tetranor-PGDM is a sensitive biomarker for immediate allergic reactions to food.[2][3][4]

Table 3: Urinary Tetranor-PGDM in Chronic Obstructive Pulmonary Disease (COPD)

| Patient Group | Key Finding |

| COPD Patients | Significantly higher urinary levels of tetranor-PGDM are observed in COPD patients compared to non-smoking healthy volunteers. |

| Smokers vs. Healthy Volunteers | The data also suggests a potential difference between smokers and healthy non-smokers, highlighting the impact of smoking on prostaglandin metabolism. |

These findings suggest that urinary tetranor-PGDM could serve as a biomarker for assessing inflammatory status in COPD.[5]

Experimental Protocols

Accurate and reproducible measurement of urinary tetranor-PGDM is crucial for its clinical application. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like tetranor-PGDM due to its high sensitivity and specificity.

1. Sample Collection and Storage:

-

Collect 24-hour or spot urine samples.

-

For 24-hour collections, the container should be refrigerated during the collection period.

-

After collection, mix the urine well and transfer a 5-10 ml aliquot to a transport container.

-

Immediately freeze the samples and store them at -80°C until analysis. Thawed or refrigerated specimens are generally not suitable.[6]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples to remove any particulate matter.

-

Acidify the urine with a suitable buffer.

-

Apply the acidified urine to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interfering substances.

-

Elute the tetranor-PGDM from the cartridge using a high-organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the LC-MS/MS mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 column to separate tetranor-PGDM from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Tandem Mass Spectrometry: The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). The quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transition for tetranor-PGDM. An isotopically labeled internal standard (e.g., tetranor-PGDM-d4) is added to the samples before extraction to correct for any analyte loss during sample preparation and for matrix effects.

4. Data Analysis:

-

Generate a calibration curve using known concentrations of a tetranor-PGDM standard.

-

Calculate the concentration of tetranor-PGDM in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the urinary tetranor-PGDM concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and more accessible alternative to LC-MS/MS, though it may have lower specificity.

1. Sample Collection and Storage:

-

Follow the same procedures as for LC-MS/MS analysis.[6]

2. Patient Preparation:

-

Patients should avoid aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours before urine collection, as these can interfere with prostaglandin synthesis.[6]

3. Assay Procedure (Competitive ELISA):

-

The assay is typically a competitive immunoassay.

-

A known amount of tetranor-PGDM tracer is mixed with the urine sample (containing an unknown amount of tetranor-PGDM) and a limited amount of a specific antibody against tetranor-PGDM.

-

This mixture is added to a microplate pre-coated with a secondary antibody.

-

The plate is incubated, during which the tetranor-PGDM in the sample and the tracer compete for binding to the primary antibody.

-

After incubation, the plate is washed to remove unbound components.

-

A substrate is added, which reacts with the enzyme-linked tracer to produce a colorimetric signal.

-

The intensity of the color is inversely proportional to the concentration of tetranor-PGDM in the sample.

4. Data Analysis:

-

Generate a standard curve using known concentrations of a tetranor-PGDM standard.

-

Determine the concentration of tetranor-PGDM in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the results to urinary creatinine levels.

Signaling Pathways and Experimental Workflows

Biosynthesis of PGD2 and its Metabolism to Tetranor-PGDM

The following diagram illustrates the key steps in the production of urinary tetranor-PGDM, starting from arachidonic acid.

Caption: Biosynthesis and metabolism of Prostaglandin D2 to urinary Tetranor-PGDM.

Experimental Workflow for Urinary Tetranor-PGDM Analysis

This diagram outlines the general workflow for the analysis of urinary tetranor-PGDM, from sample collection to data interpretation.

Caption: General workflow for urinary Tetranor-PGDM analysis.

Conclusion

Urinary tetranor-PGDM is a promising biomarker that correlates with disease severity in a range of conditions characterized by mast cell activation and inflammation. Its non-invasive nature makes it an attractive tool for both clinical research and drug development. Standardization of analytical methods and further large-scale clinical validation studies will be crucial for its broader implementation in clinical practice. This guide provides the foundational knowledge for researchers and drug development professionals to incorporate the measurement of urinary tetranor-PGDM into their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary Lipid Production Profile of Patients With Food Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interscienceinstitute.com [interscienceinstitute.com]

Methodological & Application

Application Note: Quantification of Tetranor-PGDM in Human Urine using LC-MS/MS

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including inflammation and allergic reactions.[1] Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major, abundant urinary metabolite of PGD2, making its quantification a valuable tool for assessing in vivo PGD2 production.[1][2] This noninvasive measurement provides insights into inflammatory processes and can serve as a biomarker in diseases such as chronic obstructive pulmonary disease (COPD) and Duchenne muscular dystrophy.[3][4] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of tetranor-PGDM in human urine. The protocol employs online Solid-Phase Extraction (SPE) for high-throughput sample cleanup and analysis.

Signaling Pathway of Tetranor-PGDM Formation

Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is then metabolized in the body to various byproducts, with tetranor-PGDM being a significant and stable end-product excreted in the urine.

Caption: Biosynthesis pathway of Tetranor-PGDM from Arachidonic Acid.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of tetranor-PGDM in urine.

Materials and Reagents

-

Tetranor-PGDM standard (Cayman Chemical or equivalent)

-

Tetranor-PGDM-d6 (deuterated internal standard) (Cayman Chemical or equivalent)

-

Formic acid, LC-MS grade

-

Acetonitrile (B52724), LC-MS grade

-

Methanol, LC-MS grade

-

Ultrapure water

-

Human urine samples

-

SPE cartridges (e.g., HLB μElution plate)[4]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 1500 x g for 10 minutes to pellet any sediment.

-

Internal Standard Spiking: To 0.2 mL of urine supernatant, add the deuterated internal standard (tetranor-PGDM-d6) to a final concentration of 2 ng/mL.[5]

-

Acidification: Dilute the sample with 0.1% (v/v) formic acid.[4]

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 200 µL of acetonitrile followed by 200 µL of distilled water.[4]

-

Sample Loading: Apply the acidified urine sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 200 µL of distilled water, followed by 200 µL of hexane (B92381) to remove interfering substances.[4]

-

Elution: Elute the analyte and internal standard with 50 µL of acetonitrile.[4]

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in 0.4 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. An online SPE system can be utilized for higher throughput.[3][5]

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-9 min: 95% B

-

9-10 min: 95% to 5% B

-

10-12 min: 5% B (Re-equilibration)

-

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM): See Table 1 for transitions.

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Caption: Workflow for Tetranor-PGDM quantification in urine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of tetranor-PGDM.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Reportable Range (ng/mL) |

| Tetranor-PGDM | 355.2 | 171.1 | 22 | ~5.8 | 0.05 | 0.2 | 0.2 - 40[3][5] |

| Tetranor-PGDM-d6 (IS) | 361.2 | 175.1 | 22 | ~5.8 | - | - | - |

Table 1: MRM Transitions and Performance Characteristics.

Results and Discussion

This method provides a reliable and high-throughput approach for the quantification of urinary tetranor-PGDM.[3] The use of an online SPE system minimizes manual sample handling, reducing variability and increasing throughput. The stable isotope-labeled internal standard, tetranor-PGDM-d6, effectively corrects for matrix effects and variations in sample processing and instrument response, ensuring accurate quantification.[5]

The assay has been validated with a reportable range of 0.2-40 ng/mL for tetranor-PGDM.[3][5] Intra- and inter-assay precision and accuracy are typically within 15%, meeting standard bioanalytical method validation guidelines.[5] The stability of tetranor-PGDM in urine has been shown to be robust under various storage conditions.[3]

Conclusion

The described online SPE-LC-MS/MS method offers a sensitive, specific, and high-throughput solution for the quantification of tetranor-PGDM in human urine. This analytical procedure is well-suited for clinical research and drug development applications where the assessment of PGD2-mediated inflammation is of interest.

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Urinary Prostaglandin Analysis: A Detailed Guide to Sample Preparation

Introduction

Prostaglandins (B1171923), a group of lipid compounds derived from fatty acids, are crucial signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, pain, and cardiovascular and kidney function.[1][2][3] The analysis of prostaglandins and their metabolites in urine provides a non-invasive window into their systemic production and can serve as a valuable tool for researchers, scientists, and drug development professionals.[3][4][5] Urinary prostaglandin (B15479496) levels are considered a reliable reflection of renal and systemic prostaglandin synthesis.[3][5]

This document provides detailed application notes and protocols for the sample preparation of urine for prostaglandin analysis, focusing on established methods such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Immunoaffinity Purification.

Prostaglandin Biosynthesis and Signaling Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2][6] Arachidonic acid is first converted to Prostaglandin G2 (PGG2) and then to Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2).[2][6] PGH2 is then further metabolized by specific synthases into various prostaglandins, including Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), Prostaglandin D2 (PGD2), and Prostacyclin (PGI2), as well as thromboxanes.[6][7] These prostaglandins exert their biological effects by binding to specific G-protein coupled receptors on target cells.[6]

Caption: Prostaglandin biosynthesis from arachidonic acid and subsequent cellular signaling.

Sample Collection and Handling

Proper sample collection and handling are critical for accurate prostaglandin analysis.

-

Collection: 24-hour urine collection is often preferred to account for diurnal variations, though random spot urine samples can also be used, with results typically normalized to creatinine (B1669602) concentration.[4][8][9] For 24-hour collections, the first morning void is discarded, and all subsequent urine is collected for the next 24 hours.[8]

-

Patient Preparation: Patients should avoid aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to and during collection, as these drugs can suppress prostaglandin production.[8][10][11]

-

Storage: Urine samples should be refrigerated during collection and then frozen at -70°C or lower as soon as possible to prevent degradation of prostaglandins.[10][11] Samples must remain frozen during shipping and storage.[11]

Sample Preparation Protocols

The choice of sample preparation method depends on the specific prostaglandin of interest, the required level of sensitivity, and the analytical technique to be used (e.g., ELISA, GC-MS, LC-MS/MS).

Experimental Workflow Overview

The general workflow for urinary prostaglandin sample preparation involves extraction and purification to remove interfering substances and concentrate the analytes of interest.

Caption: General experimental workflow for urinary prostaglandin sample preparation.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of prostaglandins from complex biological matrices like urine.[12][13][14][15] It offers advantages over LLE, including reduced solvent consumption and the potential for automation.[15]

Materials:

-

C18 or other suitable SPE cartridges (e.g., PS-electrospun nanofibers, Oasis HLB).[12][13][14]

-

Deionized water

-

Formic acid (optional, to improve recovery).[14]

-

Elution solvent (e.g., ethyl acetate (B1210297), methanol).[16]

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment: Thaw frozen urine samples and centrifuge to remove particulate matter.[17] For some applications, dilute the urine with an equal volume of water or buffer.[15] The addition of 1% formic acid to the sample can improve the recovery of certain prostaglandins.[14]

-

Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by deionized water.[12] This step solvates the sorbent and prepares it for sample loading.

-

Sample Loading: Apply the pre-treated urine sample to the conditioned SPE cartridge. A flow rate of approximately 0.5 mL/minute is recommended.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes deionized water followed by a low percentage of organic solvent (e.g., 15% ethanol (B145695) or acetonitrile:water).[16]

-

Elution: Elute the prostaglandins from the cartridge using an appropriate organic solvent, such as ethyl acetate or methanol.[16]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[12] Reconstitute the dried extract in a small volume of assay buffer or mobile phase for analysis.

Quantitative Data for SPE Methods

| Prostaglandin | SPE Sorbent | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| 8-iso-PGF2α | PS-electrospun nanofibers | 95.3 - 103.8 | 0.015 ng/mL | 0.05 ng/mL | [12][13] |

| 9α,11β-PGF2 | C2-silica | 80.4 | 0.85 pg/tube (RIA) | - | [16] |

| PGE2 and PGF2α Metabolites | Octadecyl-bonded silica | ≥90 (with 1% formic acid) | - | - | [14] |

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a traditional method for extracting prostaglandins from aqueous solutions into an immiscible organic solvent.

Materials:

-

Organic solvents (e.g., ethyl acetate, hexane)

-

Acid (e.g., hydrochloric acid) to acidify the sample

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Acidification: Acidify the urine sample to a pH of approximately 3-4 with an appropriate acid. This protonates the carboxylic acid group of the prostaglandins, making them more soluble in organic solvents.

-

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) to the acidified urine. Vortex vigorously to ensure thorough mixing and facilitate the transfer of prostaglandins into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

-

Collection of Organic Phase: Carefully collect the upper organic layer containing the prostaglandins.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

A combination of SPE and LLE can also be employed for enhanced purification.[18]

Quantitative Data for a Combined SPE-LLE Method

| Analyte | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |

| Androgens and Prostaglandins | 81.0 - 102.9 | 0.01 - 2 ng/mL | [18] |

Protocol 3: Immunoaffinity Purification

Immunoaffinity purification utilizes antibodies specific to the prostaglandin of interest to achieve high selectivity.[17][19]

Materials:

-

Antibody-coupled solid support (e.g., Sepharose beads)

-

Binding buffer

-

Wash buffer

-

Elution buffer (e.g., methanol/water mixture)[19]

Procedure:

-

Antibody Immobilization: Couple a monoclonal antibody specific to the target prostaglandin to a solid support.

-

Sample Application: Apply the urine sample to the antibody-coupled support. The prostaglandin of interest will bind to the antibody.

-

Washing: Wash the support with a wash buffer to remove unbound interfering substances.

-

Elution: Elute the bound prostaglandin from the support using an elution buffer, often a mixture of an organic solvent and water.[19]

-

Further Processing: The eluate may require further processing, such as evaporation and reconstitution, before analysis.

Quantitative Data for Immunoaffinity Purification

| Analyte | Matrix | Recovery Rate (%) | Reference |

| 8-iso-PGF2α | Urine | 54.1 | [17] |

| PGE2 | Synovial Fluid | ~80 | [19] |

| LTC4 | Synovial Fluid | ~80 | [19] |

Conclusion

The selection of an appropriate sample preparation method is paramount for the reliable and accurate quantification of urinary prostaglandins. This guide provides detailed protocols and comparative data for the most common techniques: Solid-Phase Extraction, Liquid-Liquid Extraction, and Immunoaffinity Purification. Researchers should consider the specific prostaglandins of interest, the required sensitivity, and available instrumentation when choosing a method. Proper sample collection and handling are equally crucial to ensure the integrity of the results. The provided workflows and protocols serve as a valuable resource for professionals in research and drug development engaged in the analysis of these important biological mediators.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Urinary prostaglandins. Identification and origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tdlpathology.com [tdlpathology.com]

- 9. mastcellaction.org [mastcellaction.org]

- 10. interscienceinstitute.com [interscienceinstitute.com]

- 11. interscienceinstitute.com [interscienceinstitute.com]

- 12. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine [mdpi.com]

- 14. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Determination of 9alpha, 11beta prostaglandin F2 in human urine. combination of solid-phase extraction and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Simultaneous determination of androgens and prostaglandins in human urine using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunoaffinity purification of prostaglandin E2 and leukotriene C4 prior to radioimmunoassay: application to human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Inflammatory Biomarker Analysis: A High-Throughput Online SPE-LC-MS/MS Method for Tetranor-PGDM Quantification

Abstract

This application note describes a robust and high-throughput method for the quantification of tetranor-prostaglandin D2 methyl ester (tPGDM), a critical biomarker of prostaglandin (B15479496) D2 (PGD2) metabolism and systemic inflammation. By leveraging the power of online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this automated workflow overcomes the limitations of traditional offline sample preparation techniques. The method presented herein offers significant advantages in terms of sample throughput, sensitivity, reproducibility, and reduced manual intervention, making it an ideal solution for clinical research and drug development professionals investigating inflammatory diseases.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Due to its short half-life, direct measurement of PGD2 in biological matrices is challenging. Therefore, the quantification of its stable urinary metabolite, tPGDM, serves as a reliable indicator of in vivo PGD2 production. Traditional methods for tPGDM analysis often involve laborious and time-consuming offline solid-phase extraction, which can be a bottleneck in large-scale clinical studies.

The automated online SPE-LC-MS/MS method detailed in this document provides a superior alternative, enabling the direct injection of urine samples for rapid and sensitive analysis. This high-throughput approach is crucial for advancing research in areas such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions where tPGDM has been identified as a valuable biomarker.[1][2]

Quantitative Data Summary

The developed online SPE-LC-MS/MS method demonstrates excellent analytical performance for the quantification of tPGDM in human urine. Key validation parameters are summarized in the tables below, highlighting the method's sensitivity, accuracy, precision, and linearity.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Analyte | tetranor-PGDM (tPGDM) |

| Matrix | Human Urine |

| Calibration Model | Linear, 1/x² weighting |

| Linearity Range | 0.2 - 40 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |

| Lower Limit of Quantitation (LLOQ) | 0.2 | < 15% | < 15% | ± 20% |

| Low QC | 0.6 | < 10% | < 10% | ± 15% |

| Medium QC | 10 | < 10% | < 10% | ± 15% |

| High QC | 30 | < 10% | < 10% | ± 15% |

| Data derived from a representative validation study. Intra- and inter-assay precision and accuracy were all within acceptable ranges (%CV and %Bias < 15%).[1] |

Table 3: Recovery

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal, compensated by internal standard |

| Recovery of tetranor-PGDM in artificial urine averaged from 82.3% to 113.5% and was within acceptable limits.[1] |

Experimental Protocols

Materials and Reagents

-

tPGDM certified reference standard

-

tPGDM-d6 (internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Ammonium (B1175870) carbonate

-

Ammonium hydroxide (B78521)

-

Formic acid

Sample Preparation

Urine samples (0.2 mL) are fortified with the internal standard (tPGDM-d6) to a final concentration of 2 ng/mL. The samples are then centrifuged to remove any particulate matter before being placed in the autosampler for direct injection.

Online SPE-LC-MS/MS Method

Instrumentation:

-

High-performance liquid chromatography (HPLC) system with online SPE capabilities (e.g., Agilent 1290 Infinity II with Flexible Cube, Waters Acquity UPLC with 2D technology)

-

Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS, Agilent 6495C)

Online SPE Parameters:

-

SPE Cartridge: Reversed-phase polymer-based sorbent (e.g., Oasis HLB)

-

Loading Pump Mobile Phase: 0.1% Formic acid in water

-

Loading Flow Rate: 1.0 mL/min

-

Sample Loading Volume: 100 µL

-

Washing Solution: 5% Methanol in 0.1% formic acid in water

-

Elution: The analytical gradient is used to back-elute the analytes from the SPE cartridge onto the analytical column.

LC Parameters:

-

Analytical Column: Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm I.D.)[1]

-

Mobile Phase A: 10 mM Ammonium carbonate with 0.1% ammonium hydroxide in water[1]

-

Mobile Phase B: 0.1% Ammonium hydroxide in acetonitrile/methanol (75/25, v/v)[1]

-

Flow Rate: 0.25 mL/min[1]

-

Gradient:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-95% B

-

5.0-6.0 min: 95% B

-

6.1-8.0 min: 10% B (re-equilibration)

-

-

Column Temperature: 40 °C

-

Total Run Time: 8 minutes

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500 °C

-

IonSpray Voltage: -4500 V

-

MRM Transitions:

-

tPGDM: Precursor Ion (Q1) > Product Ion (Q3)

-

tPGDM-d6: Precursor Ion (Q1) > Product Ion (Q3) (Specific MRM transitions to be optimized for the instrument in use)

-

Visualizations

Prostaglandin D2 Metabolic Pathway

Caption: PGD2 metabolic pathway leading to the formation of tPGDM.

Online SPE-LC-MS/MS Workflow

Caption: Automated workflow for high-throughput tPGDM analysis.

Conclusion

The high-throughput online SPE-LC-MS/MS method presented provides a sensitive, accurate, and reproducible solution for the quantification of the urinary biomarker tPGDM. By automating the sample clean-up process, this method significantly reduces analysis time and manual labor, enabling the efficient processing of large sample cohorts. This advanced analytical technique is a valuable tool for researchers and clinicians in the fields of drug development and inflammatory disease research, facilitating a deeper understanding of the role of the PGD2 pathway in human health and disease. The adoption of this method can accelerate biomarker discovery and validation, ultimately contributing to the development of novel therapeutic interventions.

References

Application Notes and Protocols for Monoclonal Antibody Development for Tetranor-PGDM EIA

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of monoclonal antibodies (mAbs) and a competitive enzyme immunoassay (EIA) for the quantification of tetranor-PGDM, a major metabolite of prostaglandin (B15479496) D2 (PGD2).

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major, abundant urinary metabolite of PGD2 in both mice and humans, making it a reliable biomarker for in vivo PGD2 production.[1][2][3][4] Monitoring urinary tetranor-PGDM levels is crucial for studying diseases such as food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.[5]

This document outlines the development of a specific monoclonal antibody and a sensitive competitive enzyme immunoassay (EIA) for the accurate measurement of tetranor-PGDM in biological fluids.[5]

Principle of the Method

The development of a monoclonal antibody against a small molecule like tetranor-PGDM requires the use of hybridoma technology.[6][7][8] This technology involves fusing antibody-producing B cells from an immunized animal with immortal myeloma cells to generate hybridoma cell lines that continuously produce a single type of antibody with high specificity.[9]